molecular formula C7H18Si B1144382 DIETHYLISOPROPYLSILANE CAS No. 18395-55-6

DIETHYLISOPROPYLSILANE

Cat. No.: B1144382
CAS No.: 18395-55-6
M. Wt: 130.3
Attention: For research use only. Not for human or veterinary use.
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Description

However, based on standard nomenclature, diethylisopropylsilane would theoretically consist of a silicon atom bonded to two ethyl groups (-CH₂CH₃), one isopropyl group (-CH(CH₃)₂), and one hydrogen atom. Its structure would resemble R₃SiH, where R represents the alkyl substituents. Typical applications for such silanes include use as precursors in organic synthesis, surface modification, or polymer chemistry.

Properties

CAS No.

18395-55-6

Molecular Formula

C7H18Si

Molecular Weight

130.3

Synonyms

DIETHYLISOPROPYLSILANE

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Silane Compounds

While direct data on diethylisopropylsilane is unavailable, the evidence provides information on structurally related silanes. Below is a comparative analysis of key compounds:

Table 1: Structural and Physicochemical Comparison of Silanes

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Applications Reference
Allyl(diisopropylamino)dimethylsilane C₁₁H₂₅NSi 199.41 Allyl, dimethyl, diisopropylamino Intermediate in organosilicon synthesis; reactive due to allyl group
N-Octyldiisopropyldimethylamino silane C₁₆H₃₇NSi Not provided Octyl, diisopropyl, dimethylamino Likely used in specialty polymers or coatings
Poly(dimethylsilane) (C₂H₆Si)ₙ Polymer Dimethyl groups Precursor for silicon carbide ceramics; high thermal stability
Trisilylamine H₉NSi₃ 107.28 Three silyl (-SiH₃) groups Chemical intermediate; highly reactive due to Si-N bonds

Key Observations:

Substituent Effects: Allyl(diisopropylamino)dimethylsilane (C₁₁H₂₅NSi) contains an allyl group, which enhances reactivity in polymerization or cross-linking reactions. Its diisopropylamino group may influence steric hindrance and nucleophilicity . N-Octyldiisopropyldimethylamino silane has a long octyl chain, likely improving solubility in nonpolar solvents and making it suitable for hydrophobic coatings . Poly(dimethylsilane) lacks functional groups, resulting in inertness and stability, ideal for high-temperature applications .

Reactivity and Applications: Trisilylamine’s Si-N bonds make it highly reactive in ammonolysis reactions, whereas allyl-containing silanes (e.g., ) are preferred for radical-initiated polymerizations . Safety data for allyl(diisopropylamino)dimethylsilane highlights flammability risks, requiring dry chemical extinguishers and protective gear during handling .

Molecular Weight and Complexity :

  • Lower molecular weight silanes (e.g., trisilylamine at 107.28 g/mol) are volatile and require stringent storage conditions, whereas polymeric silanes (e.g., poly(dimethylsilane)) are stable solids .

Limitations and Recommendations

The absence of direct data on This compound in the provided evidence restricts a precise comparison. Future studies should focus on:

  • Synthesizing this compound and characterizing its reactivity, stability, and applications.
  • Expanding comparative analyses to include silanes with mixed ethyl/isopropyl substituents.
  • Investigating safety profiles and ecological impacts, as seen in poly(dimethylsiloxane) hazard assessments .

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